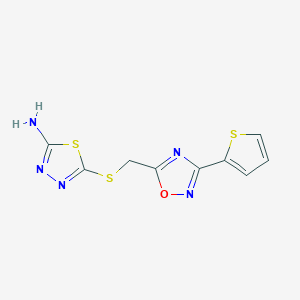
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with cyclopentanone in the presence of a dehydrating agent to form the corresponding cyclopentane derivative. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, followed by the addition of an amine to form the final carboxamide product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-microbial agents.
Biology: It is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Agrochemicals: The compound is used in the development of insecticides and herbicides, targeting specific pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, with unique properties for various applications.
Wirkmechanismus
The mechanism of action of 1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide can be compared with other similar compounds such as:
1-methyl-1H-pyrazole-3-carboxamide: Lacks the cyano group, resulting in different chemical reactivity and biological activity.
1-cyano-1H-pyrazole-3-carboxamide: Lacks the cyclopentane ring, leading to different structural and functional properties.
N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide: Lacks the cyano group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14N4O |
|---|---|
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
1-cyano-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-15-7-4-9(14-15)13-10(16)11(8-12)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,13,14,16) |
InChI-Schlüssel |
QIHRUUYTXYDKJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)NC(=O)C2(CCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)
![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)

![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)

![N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-(4-ethylpiperazin-1-yl)benzamide](/img/structure/B14914859.png)





![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)

